molecular formula C19H29NO6 B4001759 N-(3-methoxypropyl)-4-(2-prop-2-enylphenoxy)butan-1-amine;oxalic acid

N-(3-methoxypropyl)-4-(2-prop-2-enylphenoxy)butan-1-amine;oxalic acid

Cat. No.: B4001759
M. Wt: 367.4 g/mol
InChI Key: AJTGCMWJAYDODK-UHFFFAOYSA-N
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Description

N-(3-methoxypropyl)-4-(2-prop-2-enylphenoxy)butan-1-amine;oxalic acid is a useful research compound. Its molecular formula is C19H29NO6 and its molecular weight is 367.4 g/mol. The purity is usually 95%.
The exact mass of the compound [4-(2-allylphenoxy)butyl](3-methoxypropyl)amine oxalate is 367.19948764 g/mol and the complexity rating of the compound is 305. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Characterization

A study by Şahin et al. (2016) aimed to determine the molecular characteristics and structural parameters of bis(2-methoxy-4-allylphenyl)oxalate, a compound with a similar molecular structure to 4-(2-allylphenoxy)butylamine oxalate. Through experimental and theoretical methods, including elemental analysis, IR, NMR spectroscopy, and X-ray diffraction, they characterized the compound and calculated its molecular electrostatic potential, frontier molecular orbitals, and non-linear optical (NLO) properties. This research provides insights into the chemical behavior and potential applications of the compound in materials science (Şahin, Kantar, Şaşmaz, & Büyükgüngör, 2016).

Catalysis and Chemical Reactions

Popa et al. (2009) explored the optimization of diphenylphosphinooxazolines (PHOX) ligands for the palladium-catalyzed asymmetric allylic amination, which involves compounds structurally related to 4-(2-allylphenoxy)butylamine oxalate. Their work led to the development of highly efficient catalysts for this reaction, highlighting the significance of such compounds in asymmetric synthesis and potential pharmaceutical applications (Popa, Marcos, Sayalero, Vidal‐Ferran, & Pericàs, 2009).

Photopolymerization and Photochemical Properties

Guillaneuf et al. (2010) investigated a new compound for nitroxide-mediated photopolymerization (NMP2), emphasizing the role of chromophore groups in the efficiency of photoinitiation and polymerization processes. This research is relevant to the development of photoresponsive materials and coatings, demonstrating the utility of compounds with functionalities similar to 4-(2-allylphenoxy)butylamine oxalate in advanced material science (Guillaneuf, Bertin, Gigmes, Versace, Lalevée, & Fouassier, 2010).

Synthesis and Biological Activity

Rudyanto et al. (2014) synthesized novel 1,3-benzoxazine and aminomethyl compounds from eugenol, including derivatives that structurally resemble 4-(2-allylphenoxy)butylamine oxalate. They evaluated the biological activity of these compounds using the brine shrimp lethality test, identifying several with potential bioactive properties. This research underscores the importance of such compounds in the development of new pharmaceuticals and bioactive materials (Rudyanto, Ekowati, Widiandani, Honda, & Dharmawangsa Dalam, 2014).

These studies collectively highlight the diverse scientific research applications of 4-(2-allylphenoxy)butylamine oxalate and structurally related compounds, ranging from materials science to pharmaceutical development. Their molecular characteristics, catalytic abilities, and potential bioactivities make them subjects of interest across various fields.

Properties

IUPAC Name

N-(3-methoxypropyl)-4-(2-prop-2-enylphenoxy)butan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2.C2H2O4/c1-3-9-16-10-4-5-11-17(16)20-15-7-6-12-18-13-8-14-19-2;3-1(4)2(5)6/h3-5,10-11,18H,1,6-9,12-15H2,2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJTGCMWJAYDODK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNCCCCOC1=CC=CC=C1CC=C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(3-methoxypropyl)-4-(2-prop-2-enylphenoxy)butan-1-amine;oxalic acid
Reactant of Route 2
N-(3-methoxypropyl)-4-(2-prop-2-enylphenoxy)butan-1-amine;oxalic acid
Reactant of Route 3
N-(3-methoxypropyl)-4-(2-prop-2-enylphenoxy)butan-1-amine;oxalic acid
Reactant of Route 4
N-(3-methoxypropyl)-4-(2-prop-2-enylphenoxy)butan-1-amine;oxalic acid
Reactant of Route 5
N-(3-methoxypropyl)-4-(2-prop-2-enylphenoxy)butan-1-amine;oxalic acid
Reactant of Route 6
N-(3-methoxypropyl)-4-(2-prop-2-enylphenoxy)butan-1-amine;oxalic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.